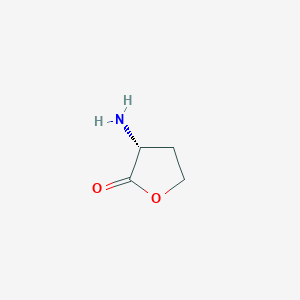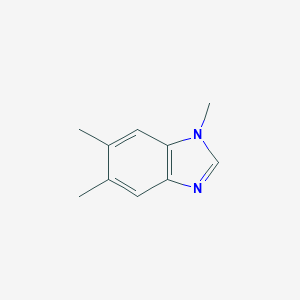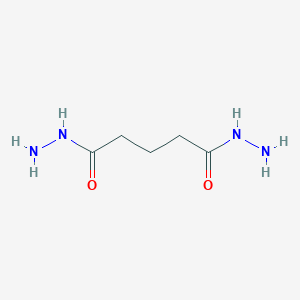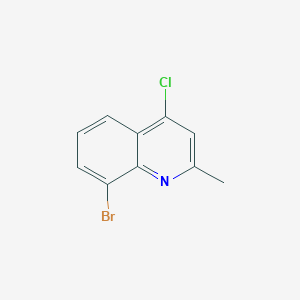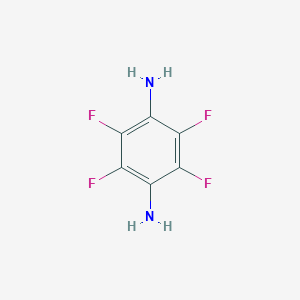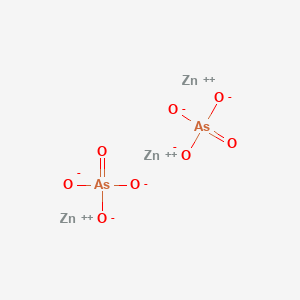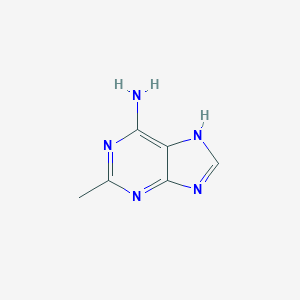
2-Methyladenine
Übersicht
Beschreibung
2-Methyladenine is a derivative of adenine, one of the four nucleobases in the nucleic acid of DNA, with a methyl group added at the second position. This modification potentially alters its physical, chemical, and biological properties. Although not directly covered in the papers found, the understanding of similar compounds like 3-methyladenine provides insights into the effects of methylation on purine nucleobases.
Synthesis Analysis
The synthesis of methylated adenines involves specific reactions that introduce a methyl group into the adenine molecule. While specific methods for synthesizing 2-methyladenine were not detailed, studies on similar compounds, like 3-methyladenine, offer insights. For example, the synthesis of 3-methyladenine derivatives involves reactions that could potentially be adapted for 2-methyladenine by altering the reaction conditions or starting materials to target the desired position for methylation (Seglen & Gordon, 1982).
Molecular Structure Analysis
The molecular structure of methylated adenines, including 2-methyladenine, is characterized by the addition of a methyl group, which influences the molecule's electronic distribution and steric configuration. Electrostatic potential maps for similar compounds indicate shifts in the attractive electrophilic site, highlighting how methylation affects the molecule's reactivity and interaction potential (Orbell et al., 1982).
Chemical Reactions and Properties
Methylation impacts the chemical reactivity of adenine. For instance, 3-methyladenine demonstrates specific inhibitory effects on autophagic/lysosomal protein degradation, suggesting that methylated adenines might participate in biological pathways differently from their unmethylated counterparts. This particular aspect underscores the broader implications of methylation on the chemical behavior of nucleobases (Seglen & Gordon, 1982).
Physical Properties Analysis
The physical properties of 2-methyladenine, such as solubility, melting point, and crystalline structure, would be affected by the methyl group's addition. Although specific data for 2-methyladenine were not found, analyses of similar compounds provide valuable insights. For example, studies on the crystalline structures of methylated adenine complexes reveal how methylation influences hydrogen bonding, stacking interactions, and overall molecular geometry (Orbell et al., 1982).
Chemical Properties Analysis
The chemical properties of 2-methyladenine, including its reactivity towards other molecules and its role in biochemical processes, are significantly influenced by the methyl group. Methylation can affect the molecule's acid-base behavior, nucleophilicity, and electrophilicity. While direct studies on 2-methyladenine are limited, research on 3-methyladenine shows how methylation can specifically inhibit processes like autophagy, highlighting the potential for diverse biochemical impacts (Seglen & Gordon, 1982).
Wissenschaftliche Forschungsanwendungen
Autophagy and Protein Degradation : 3-Methyladenine is known to inhibit autophagic/lysosomal protein degradation in isolated rat hepatocytes. This suggests its specificity in targeting the autophagic/lysosomal pathway (Seglen & Gordon, 1982).
Metabolic Effects : Another study found that 3-Methyladenine can influence metabolism, promoting glycogen breakdown and affecting enzymes like phosphofructokinase and pyruvate kinase (Caro et al., 1988).
Oocyte Maturation in Starfish : 1-Methyladenine has been used to study the induction of oocyte maturation in starfish, revealing its action on the cell membrane receptors (Dorée & Guerrier, 1975).
DNA/RNA Damage and Repair : The role of 1-Methyladenine in oxidative demethylation to reverse DNA/RNA damage has been explored, highlighting its potential in addressing methylating agent-induced cytotoxicity (Sundheim et al., 2006).
Interaction with Platinum Complexes : Studies on the interaction of platinum complexes with nucleoside analogues, including 9-Methyladenine, provide insights into chemico-biological interactions relevant for cancer treatment (Roos et al., 1974).
Methylation in Plant Cells : The presence of 2-Methyladenine in both normal and transformed plant cells was investigated, contributing to our understanding of methylation patterns in tRNA (Kern, 1976).
DNA Methylation in Mammalian Embryonic Stem Cells : N6-Methyladenine has been identified as a form of DNA modification in mouse embryonic stem cells, demonstrating its role in transcriptional silencing and epigenetic regulation (Wu et al., 2016).
Wirkmechanismus
Target of Action
2-Methyl-1H-purin-6-amine, also known as 2-Methyladenine or 2-methyl-7H-purin-6-amine, is a purine derivative. It is known that purine derivatives play a crucial role in various biological processes, including dna replication, transcription, and cellular signaling .
Mode of Action
It is known that purine derivatives can interact with various enzymes and receptors in the cell, influencing their activity
Biochemical Pathways
Purine derivatives are known to be involved in numerous biochemical pathways, including nucleotide synthesis, energy metabolism, and signal transduction .
Result of Action
Purine derivatives are known to influence various cellular processes, including cell growth, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
2-methyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMADWRYCYBUIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162731 | |
| Record name | 2-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyladenine | |
CAS RN |
1445-08-5 | |
| Record name | 2-Methyladenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-aminopurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AW6A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

